6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Lipophilicity ADME Drug-likeness

Kinase inhibitor discovery relies on pyrido[2,3-d]pyrimidin-7-one building blocks, yet common 4-Cl analogs demand cumbersome protecting group strategies during parallel library synthesis. This 4-methoxy variant eliminates competing C4 reactivity, enabling clean derivatization at the C6-aminomethyl handle via amide coupling or reductive amination. Its physicochemical profile-XLogP3 = -0.3, TPSA = 90.1 Ų, 5 HBA sites, MW = 206.20 Da-positions it as a superior fragment-like starting point for ATP-competitive kinase FBDD campaigns.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
Cat. No. B13222363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1C=C(C(=O)N2)CN
InChIInChI=1S/C9H10N4O2/c1-15-9-6-2-5(3-10)8(14)13-7(6)11-4-12-9/h2,4H,3,10H2,1H3,(H,11,12,13,14)
InChIKeySAGJTNXUQWJGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one: Core Scaffold Identity and Kinase-Targeted Procurement Context


6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS 2059955-11-0) is a heterobicyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family, a privileged kinase-inhibitor scaffold recognized for ATP-competitive binding across a broad cross-section of protein kinases [1]. With a molecular formula of C9H10N4O2 and a molecular weight of 206.20 g/mol, the compound features a 4-methoxy substituent on the pyrimidine ring and a reactive 6-aminomethyl handle on the pyridinone ring, providing two distinct vectors for molecular recognition and downstream derivatization [2]. This substitution pattern distinguishes it from closely related building-block analogs that bear 4-chloro or 2-amino groups, creating measurable differences in lipophilicity, hydrogen-bonding capacity, and synthetic elaboration potential that directly inform procurement decisions for kinase inhibitor discovery programs.

6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one: Why the 4-Chloro and 2-Amino Analogs Cannot Substitute in SAR-Driven Optimization


Substituting this compound with its closest in-class analogs—specifically 6-(aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS 2059955-00-7) or 2-amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS 2060063-49-0)—introduces quantifiable shifts in key physicochemical parameters that alter pharmacokinetic trajectory, target engagement potential, and synthetic divergence points. The 4-methoxy substituent yields an intermediate XLogP3 of −0.3, compared to +0.3 for the 4-chloro analog and −1.0 for the 2-amino analog [1]. This moderate lipophilicity positions the compound in a favorable range for both membrane permeability and aqueous solubility, while the elevated hydrogen-bond acceptor count (5 vs. 4 for the 4-chloro analog) enhances potential for kinase hinge-region interactions documented across the pyrido[2,3-d]pyrimidin-7-one class [2]. Furthermore, the 4-methoxy group serves as an electron-donating substituent that cannot engage in nucleophilic aromatic substitution or cross-coupling reactions, in contrast to the 4-chloro handle—a critical consideration when designing parallel library syntheses or late-stage functionalization strategies.

6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one: Quantifiable Differentiation Evidence for Scientific Procurement Decisions


XLogP3 Lipophilicity: Intermediate LogP of −0.3 Provides Balanced Permeability–Solubility Profile vs. 4-Chloro and 2-Amino Analogs

The computed XLogP3 for 6-(aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one is −0.3, representing an intermediate value between the more lipophilic 4-chloro analog (XLogP3 = +0.3) and the more hydrophilic 2-amino analog (XLogP3 = −1.0). This 0.6 log-unit differential relative to the 4-chloro compound corresponds to an approximately 4-fold difference in octanol–water partition coefficient, which is predictive of differential membrane permeability and plasma protein binding in lead optimization campaigns [1].

Lipophilicity ADME Drug-likeness

Hydrogen-Bond Acceptor Capacity: Five HBA Sites vs. Four in 4-Chloro Analog Enhances Kinase Hinge-Region Binding Potential

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites, compared to 4 HBA sites for the 4-chloro analog and 5 HBA sites for the 2-amino analog (though with 3 hydrogen-bond donor sites vs. 2 for the target) [1]. The additional HBA capacity arises from both the 4-methoxy oxygen and the C7 carbonyl oxygen, providing a donor–acceptor pattern that matches the ATP adenine-binding motif observed in co-crystal structures of pyrido[2,3-d]pyrimidin-7-one inhibitors bound to CDK2 and CDK4 [2]. The 4-methoxy group can serve as a hydrogen-bond acceptor without introducing additional donor capacity that could reduce membrane permeability, in contrast to the 2-amino analog.

Hydrogen bonding Kinase hinge binding Molecular recognition

Topological Polar Surface Area: 90.1 Ų TPSA Exceeds 4-Chloro Analog by 9.2 Ų, Influencing Oral Bioavailability Predictions

The topological polar surface area (TPSA) of the target compound is 90.1 Ų, compared to 80.9 Ų for the 4-chloro analog and 107 Ų for the 2-amino analog [1]. All three compounds fall below the Veber threshold of 140 Ų for predicted oral bioavailability; however, the 9.2 Ų increase relative to the 4-chloro analog reflects the replacement of chlorine (atomic radius ~100 pm) with methoxy (extended conformation with oxygen atom), which may influence intestinal permeability as modeled by the correlation between TPSA and Caco-2 permeability [2]. The target compound's TPSA is positioned closer to the center of the drug-like TPSA distribution than the 2-amino analog.

Polar surface area Oral bioavailability Veber's rules

Class-Level Kinase Inhibition: Pyrido[2,3-d]pyrimidin-7-one Scaffold Achieves Sub-Nanomolar Potency Against CDK4 and RIPK2 with Tunable Selectivity via C4 Substituent

While direct quantitative enzymatic data for 6-(aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one has not been reported in the primary literature as of 2025, the pyrido[2,3-d]pyrimidin-7-one scaffold class has demonstrated potent kinase inhibition: the most potent CDK4 inhibitors in this class achieve IC50 values of 0.004 μM (4 nM) at 25 μM ATP [1], and representative RIPK2 inhibitors such as UH15-15 show IC50 = 8 ± 4 nM with >300-fold selectivity over ALK2 [2]. Critically, the C4 position has been identified as a key selectivity-determining vector; the introduction of diverse substituents at C4 (including O-aryl and N-aryl groups) modulates ZAP-70 inhibitory activity, demonstrating that C4 substitution directly influences kinase selectivity profiles [3]. The 4-methoxy group, as an electron-donating substituent, is predicted to alter the electronic character of the pyrimidine ring relative to the electron-withdrawing 4-chloro group, potentially shifting kinase selectivity in a measurable and exploitable manner.

Kinase inhibition CDK4 RIPK2 Scaffold SAR

Synthetic Handle Orthogonality: 6-Aminomethyl Group Enables Amide Coupling and Reductive Amination Pathways Absent in C6-Unsubstituted Analogs

The 6-aminomethyl group constitutes a primary amine handle suitable for amide bond formation, reductive amination, sulfonamide synthesis, and urea formation under standard conditions, providing a C6 elaboration vector that is absent in core pyrido[2,3-d]pyrimidin-7(8H)-ones lacking a C6 substituent [1]. In contrast, the 4-chloro analog offers a C4 electrophilic handle for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), while the 4-methoxy group is a poor leaving group resistant to these transformations. This orthogonality means that the target compound and the 4-chloro analog enable mutually exclusive synthetic strategies: the former for C6-focused library enumeration, the latter for C4-focused diversification [2]. The combination of a non-displaceable 4-methoxy with a reactive 6-aminomethyl creates a uniquely chemo-differentiated building block.

Synthetic chemistry Late-stage functionalization Building block utility

Molecular Weight and Rotatable Bond Count: 206.20 Da and 2 Rotatable Bonds Position the Compound Favorably Within Lead-Like Chemical Space vs. Heavier C4-Substituted Congeners

With a molecular weight of 206.20 Da and 2 rotatable bonds, 6-(aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one falls well within lead-like criteria (MW ≤ 350, rotatable bonds ≤ 7) defined for fragment and lead optimization [1]. The 4-chloro analog has a similar MW (210.62 Da) but only 1 rotatable bond (the aminomethyl group), providing slightly less conformational flexibility. More elaborate in-class pyrido[2,3-d]pyrimidin-7-one kinase inhibitors described in patents (e.g., 2,4,8-trisubstituted variants with C6-aryl groups) typically exceed 400 Da with ≥5 rotatable bonds, placing them in drug-like rather than lead-like space [2]. The target compound thus occupies a unique, underexplored low-molecular-weight niche within the scaffold class.

Lead-likeness Fragment-based drug discovery Molecular complexity

6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one: High-Impact Application Scenarios Confirmed by Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery Requiring Balanced ADME Starting Points

For fragment-based drug discovery (FBDD) programs targeting ATP-competitive kinases, the compound's XLogP3 of −0.3 and TPSA of 90.1 Ų position it as a superior starting fragment compared to the 4-chloro analog (XLogP3 = +0.3, TPSA = 80.9 Ų), which carries higher lipophilicity-driven promiscuity risk. The target compound's 5 HBA sites, including the 4-methoxy oxygen, provide multiple vectors for structure-guided hinge-region optimization while maintaining lead-like physicochemical properties (MW = 206.20 Da, 2 rotatable bonds) [1]. This scenario is directly supported by the physicochemical evidence established in Evidence Items 1, 2, 3, and 6 of Section 3.

C6-Focused Parallel Library Synthesis via 6-Aminomethyl Handle with C4 Chemical Stability

The non-displaceable 4-methoxy group ensures that amide coupling, reductive amination, or sulfonamide formation at the C6-aminomethyl handle proceeds without competing reactivity at C4, a significant advantage over the 4-chloro analog which requires protection/deprotection strategies when both positions must be sequentially elaborated. This scenario is directly supported by the synthetic orthogonality evidence in Evidence Item 5 of Section 3, and applies to medicinal chemistry groups building focused kinase inhibitor libraries where C6 diversification is the primary SAR objective [1].

Electronic Modulation of Kinase Selectivity via 4-Methoxy Electron-Donating Effects

Given the class-level evidence that C4 substitution modulates kinase selectivity (e.g., ZAP-70 inhibition in Pharmaceuticals 2021), the electron-donating 4-methoxy group provides a distinct electronic environment compared to the electron-withdrawing 4-chloro or hydrogen-bond-donating 4-amino/2-amino analogs. This makes the compound a rationally selected candidate for probing selectivity shifts in kinase panels where C4 electronic effects are hypothesized to differentiate target engagement, as established in Evidence Item 4 of Section 3 [1]. The intermediate lipophilicity also reduces the risk of hydrophobic collapse-driven non-selective binding that plagues more lipophilic C4-aryl congeners.

Computational Chemistry and QSAR Model Training Sets Requiring Diverse C4 Chemotypes

The target compound fills a gap in publicly available pyrido[2,3-d]pyrimidin-7-one datasets, which are dominated by 4-amino, 4-chloro, and 4-aryl substituents. Its unique combination of 4-methoxy (electron-donating, H-bond acceptor) and 6-aminomethyl (flexible, nucleophilic) provides a distinct chemical fingerprint for 2D-QSAR autocorrelation descriptors and 3D-QSAR CoMFA/CoMSIA modeling of CDK4/D and other kinase targets, as described in the computational study of 60 pyrido[2,3-d]pyrimidin-7-ones [1]. Inclusion of this chemotype in training sets can improve model predictive power for methoxy-substituted heterocycles.

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